

# A Comparative Guide for Researchers: Spironolactone versus Finasteride for Hirsutism

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive comparison of spironolactone and finasteride, two prominent medications utilized in the treatment of hirsutism. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

# **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from key comparative studies of spironolactone and finasteride in the treatment of hirsutism.

Table 1: Efficacy of Spironolactone vs. Finasteride on Hirsutism Scores



| Study                                                 | Drug &<br>Dosage                   | Duration                     | Baseline<br>Ferriman-<br>Gallwey (F-<br>G) Score<br>(Mean ± SD) | Change in<br>F-G Score<br>(Mean ± SD) | Percent Reduction in F-G Score (Mean ± SD) |
|-------------------------------------------------------|------------------------------------|------------------------------|-----------------------------------------------------------------|---------------------------------------|--------------------------------------------|
| Wong et al.[1]                                        | Finasteride (5<br>mg/day)          | 6 months                     | 19 ± 2                                                          | -2.1 ± 0.4                            | Not Reported                               |
| Spironolacton<br>e (100<br>mg/day)                    | 6 months                           | 19 ± 2                       | -2.5 ± 0.7                                                      | Not Reported                          |                                            |
| Unluhizarci et al.[3]                                 | Finasteride (5<br>mg/day)          | 9 months                     | Not Reported                                                    | Not Reported                          | 15.15% ±<br>15.38%                         |
| Spironolacton<br>e (100<br>mg/day)                    | 9 months                           | Not Reported                 | Not Reported                                                    | 42.36% ±<br>12.31%                    |                                            |
| Moghetti et al.[4][5]                                 | Finasteride (5<br>mg/day)          | 6 months                     | Similar<br>between<br>groups                                    | Not Reported                          | -31.6% ± 3.7%                              |
| Spironolacton<br>e (100<br>mg/day)                    | 6 months                           | Similar<br>between<br>groups | Not Reported                                                    | -41.0% ±<br>5.5%                      |                                            |
| Kelestimur et al.[6][7]                               | Spironolacton<br>e (100<br>mg/day) | 12 months                    | Not Reported                                                    | Not Reported                          | 36.6%                                      |
| Spironolacton e (100 mg/day) + Finasteride (5 mg/day) | 12 months                          | Not Reported                 | Not Reported                                                    | 51.3%                                 |                                            |

Table 2: Effects on Hair Diameter



| Study                       | Drug & Dosage          | Duration      | Mean Change in<br>Hair Shaft Diameter<br>(Mean ± SEM) |
|-----------------------------|------------------------|---------------|-------------------------------------------------------|
| Wong et al.[1][2]           | Finasteride (5 mg/day) | 6 months      | -14.0% ± 6.7%                                         |
| Spironolactone (100 mg/day) | 6 months               | -13.4% ± 3.8% |                                                       |
| Moghetti et al.[4][5]       | Finasteride (5 mg/day) | 6 months      | -12.6% ± 6.7%                                         |
| Spironolactone (100 mg/day) | 6 months               | -11.7% ± 5.6% |                                                       |

Table 3: Hormonal Changes

| Study             | Drug                     | Effect on<br>Testosterone          | Effect on DHT                                           | Other Notable<br>Hormonal<br>Effects                                         |
|-------------------|--------------------------|------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------|
| Wong et al.[1][2] | Finasteride              | Significant<br>Increase            | Not Reported                                            | Significant decrease in 5α- androstane- 3α,17β-diol glucuronide (3α- diol G) |
| Spironolactone    | No significant<br>change | Not Reported                       | No significant<br>changes in<br>serum hormone<br>levels |                                                                              |
| DrugBank[8]       | Finasteride              | Minimal to<br>moderate<br>increase | Significant<br>decrease                                 | -                                                                            |
| Multiple Sources  | Spironolactone           | May decrease production[9][10]     | May decrease 5-<br>α-reductase<br>activity[11]          | Blocks androgen receptors[9][11]                                             |



Table 4: Reported Side Effects

| Drug           | Common Side Effects                                                                                                                                                              |
|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Spironolactone | Menstrual irregularities (transient metrorrhagia) [12], diuresis[13], dizziness, electrolyte imbalances[14].                                                                     |
| Finasteride    | Generally well-tolerated in women with few reported adverse effects in some studies[9][12].  Potential risk of ambiguous genitalia in male fetuses if taken during pregnancy[9]. |

# **Experimental Protocols**

Detailed methodologies for key comparative studies are outlined below.

Wong et al. Prospective Randomized Trial[1][2]

- Objective: To compare the effects of finasteride and spironolactone on hirsutism.
- Study Design: A prospective, randomized trial.
- Participants: 14 hirsute women.
- Intervention:
  - Finasteride group (n=9): 5 mg orally, daily for 6 months.
  - Spironolactone group (n=5): 100 mg orally, daily for 6 months.
- Outcome Measures:
  - Hirsutism was assessed using the Ferriman-Gallwey score at baseline, 3 months, and 6 months.
  - Anagen hair diameters were measured.



 $\circ$  Serum hormone levels, including testosterone and 5α-androstane-3α,17β-diol glucuronide (3α-diol G), were evaluated.

Unluhizarci et al. Prospective, Randomized, Single-Blind Study[3]

- Objective: To compare the efficacy of finasteride and spironolactone in idiopathic hirsutism.
- Study Design: A prospective, randomized, single-blind study.
- Participants: 40 women with idiopathic hirsutism.
- Intervention:
  - Finasteride group (n=20): 5 mg daily for 9 months.
  - Spironolactone group (n=20): 100 mg daily for 9 months.
- Outcome Measures:
  - Hirsutism was evaluated using the Ferriman-Gallwey scoring system at baseline, 3, 6, and
     9 months.
  - Endocrine, biochemical, and hematologic parameters were assessed from blood samples at each visit.
  - Side effects were monitored throughout the study.

Moghetti et al. Randomized, Double-Blind, Placebo-Controlled Trial[4][5]

- Objective: To objectively compare the efficacies of spironolactone, flutamide, and finasteride in treating hirsutism.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 40 hirsute women.
- Intervention:
  - Spironolactone group: 100 mg/day for 6 months.



- Finasteride group: 5 mg/day for 6 months.
- Flutamide group: 250 mg/day for 6 months.
- Placebo group.
- Outcome Measures:
  - Quantitative measurement of the largest diameter of 5 hairs plucked from the linea alba using computer-assisted light microscopy.
  - Semi-quantitative clinical evaluation using a modified Ferriman-Gallwey (F-G) scoring method.

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for a comparative hirsutism study.





Click to download full resolution via product page

Caption: Comparative Mechanisms of Action.





Click to download full resolution via product page

Caption: Generalized Experimental Workflow.

### **Discussion**







Both spironolactone and finasteride have demonstrated efficacy in the treatment of hirsutism, although they operate through distinct mechanisms. Spironolactone primarily acts as an androgen receptor antagonist, directly blocking the effects of androgens like testosterone and DHT at the cellular level.[15] It may also have a secondary effect of reducing testosterone production.[9][10] In contrast, finasteride is a specific inhibitor of the type II 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, DHT.[8] [16]

Clinical studies have shown varied results when directly comparing the two. Some studies suggest a similar clinical effect on hirsutism, with both drugs leading to significant, albeit limited, improvement.[1][2] Other research indicates that spironolactone may result in a significantly better response in reducing hirsutism scores compared to finasteride.[3] The combination of spironolactone and finasteride has been shown to be more effective than spironolactone alone.[6][7]

In terms of hormonal effects, finasteride treatment has been associated with a significant increase in testosterone levels, a consequence of the 5-alpha-reductase inhibition.[1][2] Spironolactone, on the other hand, has been reported in some studies to not cause significant changes in serum hormone levels.[1][2]

With regard to side effects, spironolactone is commonly associated with menstrual irregularities, though these are often transient.[12] Finasteride is generally reported to have a favorable side effect profile in women, but its use is contraindicated in women who are or may become pregnant due to the risk of causing ambiguous genitalia in a male fetus.[9]

### Conclusion

Both spironolactone and finasteride are effective therapeutic options for hirsutism. The choice between these agents may depend on the patient's specific clinical profile, including the underlying cause of hirsutism, the desire for contraception, and the potential for side effects. Further long-term, large-scale comparative studies are warranted to more definitively establish the relative efficacy and safety of these two treatments. The potential for synergistic effects with combination therapy is also a promising area for future research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A prospective randomized trial comparing finasteride to spironolactone in the treatment of hirsute women PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. regrowth.com [regrowth.com]
- 3. Comparison of finasteride versus spironolactone in the treatment of idiopathic hirsutism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Comparison of spironolactone, flutamide, and finasteride efficacy in the treatment of hirsutism: a randomized, double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparison between spironolactone and spironolactone plus finasteride in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Hirsutism Treatment & Management: Medical Care [emedicine.medscape.com]
- 10. Use of spironolactone in treatment of hirsutism PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Spironolactone and Effornithine Treat Hirsutism Oana Posts [oanahealth.com]
- 12. Comparison of Therapies for Hirsutism in Women | AAFP [aafp.org]
- 13. Treatment of hirsutism with spironolactone PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spironolactone vs Finasteride for Female Hair Loss | Follicle Report | Happy Head Blog [happyhead.com]
- 15. researchgate.net [researchgate.net]
- 16. xyonhealth.com [xyonhealth.com]
- To cite this document: BenchChem. [A Comparative Guide for Researchers: Spironolactone versus Finasteride for Hirsutism]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1682166#spironolactone-versus-finasteride-for-hirsutism-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com